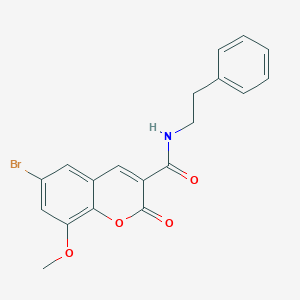
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide, also known as S32212, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This sulfonamide derivative belongs to the class of selective 5-HT6 receptor antagonists, which have been identified as a promising target for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The 5-HT6 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of various physiological processes, including cognition, mood, and appetite. N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide acts as a selective antagonist of the 5-HT6 receptor, which blocks the binding of serotonin to the receptor and prevents its activation. This results in downstream effects on neuronal signaling and neurotransmitter release, which are thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been demonstrated to improve cognitive function and memory in rats, as well as reduce anxiety-like behaviors. Additionally, this compound has been shown to reduce food intake and body weight in obese mice, suggesting a potential role in the treatment of obesity. Its effects on neurotransmitter release and neuronal signaling are thought to underlie these effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective antagonist of the 5-HT6 receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are some limitations to working with this compound. Its synthesis can be challenging, and it may not be readily available from commercial sources. Additionally, its effects may be species-specific, which can complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, its effects on appetite and body weight suggest a potential role in the treatment of obesity. Further studies are needed to determine the safety and efficacy of this compound in these applications. Additionally, the development of more selective and potent 5-HT6 receptor antagonists may lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in anhydrous dichloromethane to yield the desired product. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been investigated as a potential treatment for depression, anxiety, and obesity. Its selective antagonism of the 5-HT6 receptor has been identified as a key mechanism underlying its therapeutic effects.
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-10-9-12(7-8-13(10)17-2)18(15,16)14-11-5-3-4-6-11/h7-9,11,14H,3-6H2,1-2H3 |
Clé InChI |
XCASECODPXZHRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)

